molecular formula C29H32N4O6 B11111050 2-(4-Methoxybenzamido)-N-{3-methyl-1-[2-(4-methylphenoxy)acetohydrazido]-1-oxobutan-2-YL}benzamide

2-(4-Methoxybenzamido)-N-{3-methyl-1-[2-(4-methylphenoxy)acetohydrazido]-1-oxobutan-2-YL}benzamide

Cat. No.: B11111050
M. Wt: 532.6 g/mol
InChI Key: JGHJGVCTPHOOFZ-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzamido)-N-{3-methyl-1-[2-(4-methylphenoxy)acetohydrazido]-1-oxobutan-2-YL}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amides, ethers, and hydrazides, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzamido)-N-{3-methyl-1-[2-(4-methylphenoxy)acetohydrazido]-1-oxobutan-2-YL}benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of 4-Methoxybenzamide: This can be achieved by reacting 4-methoxybenzoic acid with ammonia or an amine under dehydrating conditions.

    Preparation of 2-(4-Methoxybenzamido)benzoic Acid: This intermediate can be synthesized by coupling 4-methoxybenzamide with 2-bromobenzoic acid using a palladium-catalyzed cross-coupling reaction.

    Synthesis of the Hydrazide Intermediate: The hydrazide can be prepared by reacting 4-methylphenoxyacetic acid with hydrazine hydrate.

    Final Coupling Reaction: The final product is obtained by coupling the hydrazide intermediate with 2-(4-Methoxybenzamido)benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the amide groups can yield amines, while reduction of the hydrazide can lead to the formation of hydrazines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products may include 4-methoxybenzoic acid or 4-methylbenzoic acid derivatives.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structure suggests it could act as an inhibitor or modulator of enzyme activity.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The presence of amide and hydrazide groups suggests it might have activity against certain diseases, possibly through enzyme inhibition or receptor modulation.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzamido)-N-{3-methyl-1-[2-(4-methylphenoxy)acetohydrazido]-1-oxobutan-2-YL}benzamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzamide: A simpler analog with similar functional groups but lacking the hydrazide and additional aromatic rings.

    4-Methylphenoxyacetic Acid: Shares the phenoxyacetic acid moiety but lacks the amide and hydrazide functionalities.

    N-Benzoylhydrazine: Contains the hydrazide group but lacks the complex aromatic structure.

Uniqueness

2-(4-Methoxybenzamido)-N-{3-methyl-1-[2-(4-methylphenoxy)acetohydrazido]-1-oxobutan-2-YL}benzamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C29H32N4O6

Molecular Weight

532.6 g/mol

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-[2-[2-(4-methylphenoxy)acetyl]hydrazinyl]-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C29H32N4O6/c1-18(2)26(29(37)33-32-25(34)17-39-22-13-9-19(3)10-14-22)31-28(36)23-7-5-6-8-24(23)30-27(35)20-11-15-21(38-4)16-12-20/h5-16,18,26H,17H2,1-4H3,(H,30,35)(H,31,36)(H,32,34)(H,33,37)

InChI Key

JGHJGVCTPHOOFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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